molecular formula C9H7ClN2O3 B2677066 1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride CAS No. 2490402-68-9

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride

Cat. No.: B2677066
CAS No.: 2490402-68-9
M. Wt: 226.62
InChI Key: ZVKSMVDBZZKKPZ-UHFFFAOYSA-N
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Description

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid hydrochloride is a naphthyridine derivative characterized by a bicyclic aromatic ring system with a ketone group at position 1 and a carboxylic acid moiety at position 4, stabilized as a hydrochloride salt. This compound belongs to a broader class of naphthyridine derivatives, which are studied for their structural versatility in medicinal chemistry, particularly as enzyme inhibitors or bioactive scaffolds . Its hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

1-oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.ClH/c12-8-5-1-2-10-3-6(5)7(4-11-8)9(13)14;/h1-4H,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKSMVDBZZKKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride involves several synthetic routes. One common method includes the cyclization of appropriate precursors using phosphine reagents in acetic acid . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. For instance, the use of palladium-catalyzed reactions and other metal complexes has been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the naphthyridine core .

Scientific Research Applications

Scientific Research Applications

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid; hydrochloride has a wide range of applications in scientific research:

Medicinal Chemistry

The compound exhibits significant biological activity that makes it a candidate for drug development. Its potential therapeutic properties include:

  • Anticancer Activity: Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis through caspase activation .
  • Antimicrobial Properties: It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory activity, beneficial for treating inflammatory diseases .

Biological Studies

The compound's mechanism of action involves interaction with specific molecular targets within cells. It may inhibit certain enzymes or interfere with DNA replication processes, leading to its anticancer effects .

Coordination Chemistry

As a building block in synthetic chemistry, it is utilized in the synthesis of more complex molecules and acts as a ligand in coordination chemistry .

Industrial Applications

The compound is also employed in the development of new materials and as a catalyst in various industrial processes .

Case Studies and Research Findings

Several studies have investigated the biological activities of naphthyridine derivatives:

Anticancer Study

A study demonstrated that derivatives of naphthyridine exhibited potent inhibitory effects on tumor growth in vitro. The mechanism involved the induction of apoptosis in cancer cells through the activation of caspases .

Antimicrobial Research

Another study assessed the antimicrobial efficacy of naphthyridine derivatives against a panel of bacterial strains. Results indicated that certain derivatives showed enhanced activity compared to standard antibiotics, suggesting a potential role in treating resistant infections .

Inflammation Model

In vivo studies using animal models indicated that naphthyridine derivatives reduced inflammation markers significantly when administered in inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1-Oxo-2,6-Naphthyridine Derivatives

Key structural differences among naphthyridine derivatives include the position of the oxo group, substitution patterns, and the presence of halogens or aromatic substituents. Below is a comparative analysis:

Compound Name Key Structural Features Pharmacological/Physicochemical Notes Reference
1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid hydrochloride 2,6-naphthyridine core; oxo at C1; carboxylic acid at C4; HCl salt Enhanced solubility due to hydrochloride; potential enzyme inhibition inferred from structural analogs .
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid 1,8-naphthyridine core; Cl and F substituents; 4-oxo; 3-carboxylic acid Optimized synthesis (high yield, reduced by-products); antibacterial/antiviral activity hypothesized .
1-Hydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid hydrochloride Partially saturated 2,6-naphthyridine; hydroxyl at C1; HCl salt Reduced aromaticity may lower metabolic stability; potential CNS applications .
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid 1,5-naphthyridine core; hydroxyl at C4; carboxylic acid at C3 Lower acidity compared to 4-carboxylic acid derivatives; limited solubility in aqueous media .
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide 1,5-naphthyridine core; adamantyl and pentyl substituents; carboxamide at C3 Demonstrated affinity for lipid membranes; explored in neurodegenerative disease models .

Hydrochloride Salts in Naphthyridine Derivatives

Hydrochloride salts are common in naphthyridine derivatives to improve bioavailability:

  • Berberine hydrochloride (): Enhanced stability and solubility compared to free base; used in antidiabetic research .
  • Yohimbine hydrochloride (): Improved oral absorption; α2-adrenergic receptor antagonist .
  • 1-Oxo-2,6-naphthyridine-4-carboxylic acid hydrochloride : Likely benefits from similar salt-driven solubility enhancements, though specific data are absent .

Functional Group Impact on Bioactivity

  • Oxo vs. Hydroxy Groups : The oxo group at C1 in the target compound may increase electrophilicity, enhancing interactions with enzyme active sites (e.g., proteases or kinases), whereas hydroxyl groups (e.g., 4-hydroxy-1,5-naphthyridine-3-carboxylic acid) favor hydrogen bonding but reduce reactivity .
  • Halogen Substituents : Chloro and fluoro groups in 1,8-naphthyridine derivatives () improve metabolic stability and binding affinity via hydrophobic interactions .

Analytical Data Comparison

  • 1H NMR : reports aromatic protons at δ 7.24–9.19 ppm for a 1,8-naphthyridine-3-carboxamide, similar to expected shifts for the target compound’s aromatic core .
  • IR Spectroscopy : Ketone (C=O) stretches near 1686 cm⁻¹ and carboxylic acid (O-H) bands ~2500–3300 cm⁻¹ are typical for such derivatives .

Biological Activity

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid; hydrochloride (CAS No. 2490402-68-9) is a synthetic compound belonging to the naphthyridine class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid; hydrochloride has a molecular weight of 226.61 g/mol and features a naphthyridine core that contributes to its biological properties. The compound's structure allows for various chemical reactions, including oxidation and substitution, which can modify its activity profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may inhibit certain enzymes or interfere with DNA replication processes, leading to its potential anticancer effects. The exact mechanisms remain under investigation but suggest a role in modulating cellular pathways associated with growth and apoptosis.

Biological Activities

Research indicates that 1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid; hydrochloride exhibits several significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially inhibiting tumor cell proliferation.
  • Antimicrobial Properties : The compound has shown promise in antimicrobial applications, particularly against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating various inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid; hydrochloride, it is useful to compare it with other naphthyridine derivatives:

Compound NameBiological ActivityKey Findings
1,5-NaphthyridineAntimicrobial and anticancerEffective against various cancer cell lines
1,6-NaphthyridineAnticancer and anti-inflammatoryExhibits significant cytotoxicity
1,8-NaphthyridineCoordination chemistry and ligand propertiesUsed in metal complex formation

This comparison highlights the distinctive features of 1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid; hydrochloride that may be leveraged for therapeutic development.

Case Studies and Research Findings

Several studies have investigated the biological activities of naphthyridine derivatives:

  • Anticancer Study : A study demonstrated that derivatives of naphthyridine exhibited potent inhibitory effects on tumor growth in vitro. The mechanism involved the induction of apoptosis in cancer cells through the activation of caspases .
  • Antimicrobial Research : Another study assessed the antimicrobial efficacy of naphthyridine derivatives against a panel of bacterial strains. Results indicated that certain derivatives showed enhanced activity compared to standard antibiotics, suggesting a potential role in treating resistant infections .
  • Inflammation Model : In vivo studies using animal models indicated that naphthyridine derivatives reduced inflammation markers significantly when administered in inflammatory conditions .

Q & A

What are the common synthetic routes for 1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid hydrochloride, and how can reaction conditions influence yield?

Category: Basic
Methodological Answer:
A primary synthetic route involves ester hydrolysis under acidic conditions. For example, ethyl esters of naphthyridine derivatives (e.g., ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate) are hydrolyzed using HCl in aqueous ethanol under reflux (~9 hours) to yield the carboxylic acid derivative with ~81% efficiency . Key variables include:

  • Acid strength : Concentrated HCl ensures complete de-esterification.
  • Solvent choice : Ethanol balances solubility and reactivity.
  • Temperature : Reflux conditions (typically 80–100°C) accelerate hydrolysis.
    Validation : Monitor reaction completion via TLC or HPLC, and confirm purity (>98%) by elemental analysis .

How do substituents on the naphthyridine core affect the choice of hydrolysis conditions (acidic vs. alkaline)?

Category: Advanced
Methodological Answer:
Substituents like halogens (Cl, F) or alkyl groups influence hydrolysis kinetics and stability. For example:

  • Electron-withdrawing groups (e.g., Cl, F) : Stabilize intermediates under acidic conditions, favoring HCl-mediated hydrolysis .
  • Electron-donating groups (e.g., methyl) : May require alkaline hydrolysis (NaOH/EtOH) to avoid side reactions like decarboxylation.
    Case Study : 1-Ethyl-6-fluoro-7-methyl-4-oxo-naphthyridine derivatives undergo trichloromethylation under neat SOCl₂ at 60°C, demonstrating substituent-dependent reactivity .
    Data Contradiction : Conflicting yields (e.g., 81% vs. 90% in similar conditions) may arise from impurities in starting materials or solvent traces; use Karl Fischer titration to rule out moisture interference .

What analytical techniques are recommended for characterizing 1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid hydrochloride?

Category: Basic
Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing 2,6- vs. 1,8-naphthyridine isomers) .
  • HPLC-MS : Quantifies purity (>98%) and detects hydrolytic byproducts (e.g., decarboxylated species) .
  • XRD : Resolves crystal structure, critical for confirming hydrochloride salt formation .
    Troubleshooting : Discrepancies in molecular weight (e.g., 190.16 vs. theoretical) may indicate incomplete salt formation; repeat recrystallization in HCl-saturated ethanol .

How can researchers address stability challenges during storage of hydrochloride salts?

Category: Advanced
Methodological Answer:
Hydrochloride salts are hygroscopic and prone to decomposition under humidity or light.

  • Storage : Use airtight containers with desiccants (silica gel) and store at –20°C in darkness .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation (e.g., hydrolysis to free carboxylic acid) .
    Mitigation : Add stabilizers like ascorbic acid (0.1% w/w) to inhibit oxidation .

What computational methods support mechanistic studies of naphthyridine synthesis?

Category: Advanced
Methodological Answer:

  • DFT Calculations : Model transition states for ester hydrolysis or cyclization steps. For example, B3LYP/6-31G* methods predict activation energies for HCl-mediated ester cleavage .
  • Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. water) on reaction kinetics .
    Validation : Correlate computed intermediates with experimental LC-MS/MS data to refine mechanistic pathways .

How can titration methods determine the hydrochloride content in the compound?

Category: Basic
Methodological Answer:

  • Acid-Base Titration : Dissolve 0.1 g of the compound in 50 mL water. Titrate with 0.1M NaOH using phenolphthalein. The equivalence point corresponds to HCl content .
  • Argentometry : For chloride quantification, use Volhard’s method (AgNO₃ titration with KSCN back-titration) .
    Precision : Ensure anhydrous conditions to avoid overestimating HCl due to moisture absorption .

What strategies optimize regioselective functionalization of the naphthyridine core?

Category: Advanced
Methodological Answer:

  • Directing Groups : Install temporary groups (e.g., –NO₂) at C-3 to direct electrophilic substitution to C-4 .
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions for C-6 arylations; optimize ligands (XPhos) and bases (K₃PO₄) for high yields .
    Challenge : Competing side reactions at C-2 require kinetic control (low temperature, short reaction times) .

How do researchers resolve contradictions in reported melting points or spectral data?

Category: Advanced
Methodological Answer:

  • Meta-Analysis : Compare data across literature (e.g., mp 225°C in vs. 230°C in ) by verifying calibration standards (e.g., NIST reference materials).
  • Crystallography : Use single-crystal XRD to confirm polymorphic forms (e.g., anhydrous vs. hydrated hydrochloride) .
    Resolution : Reproduce synthesis using identical conditions (e.g., drying time, solvent) to isolate variables .

What safety protocols are critical for handling hydrochloride derivatives?

Category: Basic
Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent exposure to HCl vapors .
  • Spill Management : Neutralize spills with NaHCO₃ and collect residues in sealed containers .
    Documentation : Follow OSHA HCS guidelines for labeling and SDS preparation .

How can researchers validate the pharmacological relevance of this compound?

Category: Advanced
Methodological Answer:

  • In Silico Screening : Dock the compound into target proteins (e.g., bacterial topoisomerases) using AutoDock Vina .
  • In Vitro Assays : Test against MRSA or E. coli with MIC values compared to ciprofloxacin .
    Data Interpretation : Cross-validate cytotoxicity (e.g., HEK293 cell viability) to exclude false positives .

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